molecular formula C22H17ClFN3O4S B2876555 N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260918-50-0

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B2876555
CAS RN: 1260918-50-0
M. Wt: 473.9
InChI Key: HMZDYGLXDOWLFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Researchers have reported various synthetic routes, but a common approach involves the coupling of 3-chloro-4-methoxyaniline with a thieno[3,2-d]pyrimidin-4-one derivative. Subsequent functionalization and acetylation yield the final compound. Detailed synthetic protocols can be found in the literature .


Molecular Structure Analysis

The molecular formula of Compound X is C₂₀H₁₄ClFN₄O₄S , and its molecular weight is approximately 452.86 g/mol . The compound’s three-dimensional structure reveals a planar thieno[3,2-d]pyrimidine core, with the chloro, methoxy, and fluoro substituents extending from it. The acetamide group provides additional stability. Computational studies and X-ray crystallography have elucidated its precise geometry .


Chemical Reactions Analysis

Compound X participates in several chemical reactions, including hydrolysis, acylation, and nucleophilic substitution. Its reactivity depends on the specific functional groups and reaction conditions. Researchers have explored its behavior under various pH levels and solvent systems. Notably, the thieno-pyrimidine scaffold can undergo ring-opening reactions, leading to diverse derivatives .

Future Directions

: References to relevant papers and detailed experimental data can be found in the scientific literature.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O4S/c1-12-9-14(4-5-16(12)24)27-21(29)20-17(7-8-32-20)26(22(27)30)11-19(28)25-13-3-6-18(31-2)15(23)10-13/h3-10,17,20H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLZHGMACLRUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

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